molecular formula C19H20N2O3S2 B2499118 1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 2034483-65-1

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2499118
CAS RN: 2034483-65-1
M. Wt: 388.5
InChI Key: XCBCTKPPHAWKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxyphenyl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea, also known as ETTU, is a compound with potential applications in scientific research.

Scientific Research Applications

Acetylcholinesterase Inhibition

Flexible urea derivatives, similar in structure to the compound , have been investigated for their potential as acetylcholinesterase inhibitors. These compounds, designed to optimize spacer length and conformational flexibility between pharmacophoric units, have shown inhibitory activities, indicating potential applications in treating diseases like Alzheimer's. The exploration of various substituents has led to insights into the structural requirements for activity, with certain modifications yielding compounds of comparable potency (Vidaluc et al., 1995).

Organic Synthesis Methodologies

Research has focused on developing novel synthetic routes and reactions involving urea derivatives. For example, directed lithiation of urea compounds has been demonstrated, enabling the functionalization and further transformation into a variety of substituted products. This method showcases the versatility of urea derivatives in organic synthesis, offering a pathway to diverse chemical entities (Smith et al., 2013).

Hydroxamic Acids and Ureas Synthesis

The synthesis of ureas and hydroxamic acids from carboxylic acids via an environmentally friendly and cost-effective method has been reported. This approach uses ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, highlighting the utility of urea derivatives in preparing biologically relevant molecules under mild conditions without racemization (Thalluri et al., 2014).

Materials Science and Hydrogel Formation

In materials science, urea derivatives have been explored for their ability to form hydrogels, with the gelation properties being tunable by the choice of anionic components. This research opens up possibilities for using such compounds in developing new materials with specific mechanical and rheological characteristics (Lloyd & Steed, 2011).

Antiparkinsonian Activity

Urea and thiourea derivatives have also been synthesized and evaluated for their antiparkinsonian activity, with some showing significant potential in models of haloperidol-induced catalepsy in mice. This suggests therapeutic applications for neurological conditions, further underscoring the biomedical relevance of urea derivatives (Azam et al., 2009).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-2-24-16-7-4-3-6-15(16)21-18(22)20-13-19(23,14-9-11-25-12-14)17-8-5-10-26-17/h3-12,23H,2,13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBCTKPPHAWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.